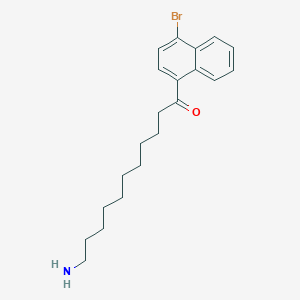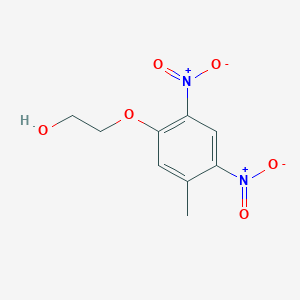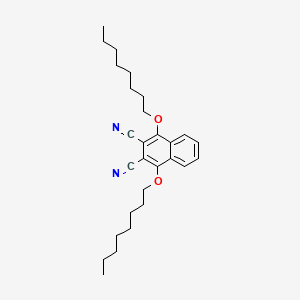
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two octyloxy groups attached to the naphthalene ring at positions 1 and 4, and two cyano groups at positions 2 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-2,3-dicarbonitrile as the starting material.
Alkylation: The naphthalene-2,3-dicarbonitrile undergoes alkylation with octyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the octyloxy groups at positions 1 and 4 of the naphthalene ring.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the cyano groups to amines.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: New derivatives with different alkyl or aryl groups replacing the octyloxy groups.
Aplicaciones Científicas De Investigación
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Biological Studies: The compound can be used as a probe in biological studies to investigate interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various applications, such as electronic devices or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibutoxynaphthalene-2,3-dicarbonitrile: Similar structure but with butoxy groups instead of octyloxy groups.
2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, making it less hydrophobic.
1,4-Dimethoxynaphthalene-2,3-dicarbonitrile: Contains methoxy groups, resulting in different electronic properties.
Uniqueness
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile is unique due to the presence of long alkyl chains (octyloxy groups), which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.
Propiedades
Número CAS |
116453-88-4 |
|---|---|
Fórmula molecular |
C28H38N2O2 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
1,4-dioctoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C28H38N2O2/c1-3-5-7-9-11-15-19-31-27-23-17-13-14-18-24(23)28(26(22-30)25(27)21-29)32-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |
Clave InChI |
NGIVSQMLYSSRMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C(=C(C2=CC=CC=C21)OCCCCCCCC)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


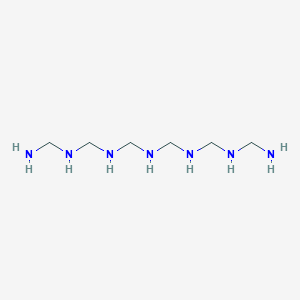
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
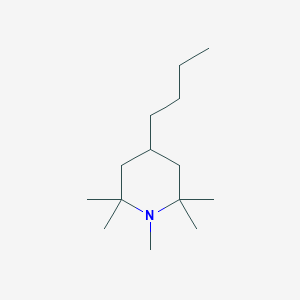
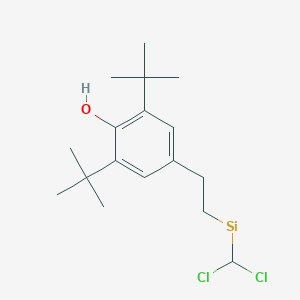
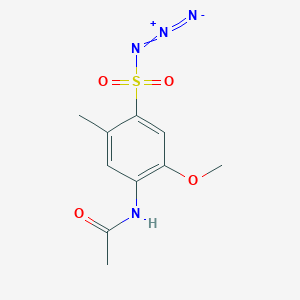
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
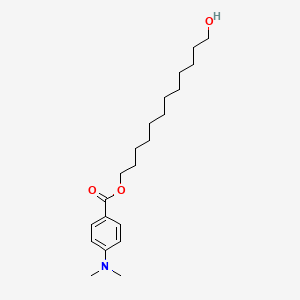
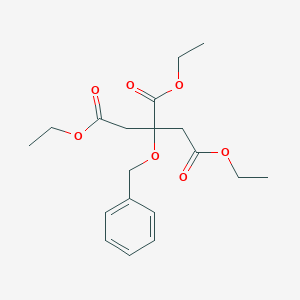

![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
